molecular formula C8H9NO2 B139650 (3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione CAS No. 139228-11-8

(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B139650
CAS No.: 139228-11-8
M. Wt: 151.16 g/mol
InChI Key: YERGSHKKSFGEBY-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method for preparing pyrrole derivatives, which can be adapted for the synthesis of this compound . This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism by which (3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3AR,6aS)-5-methylenetetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific ring structure and the presence of a methylene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

139228-11-8

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(3aR,6aS)-5-methylidene-3a,4,6,6a-tetrahydrocyclopenta[c]pyrrole-1,3-dione

InChI

InChI=1S/C8H9NO2/c1-4-2-5-6(3-4)8(11)9-7(5)10/h5-6H,1-3H2,(H,9,10,11)/t5-,6+

InChI Key

YERGSHKKSFGEBY-OLQVQODUSA-N

SMILES

C=C1CC2C(C1)C(=O)NC2=O

Isomeric SMILES

C=C1C[C@@H]2[C@H](C1)C(=O)NC2=O

Canonical SMILES

C=C1CC2C(C1)C(=O)NC2=O

Synonyms

Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis- (9CI)

Origin of Product

United States

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